SEN461

Wnt Signaling Reporter Gene Assay Structural Activity Relationship (SAR)

Researchers requiring a validated, orally bioavailable Wnt pathway inhibitor for in vivo oncology studies often face supply inconsistency and poor ADME profiles. SEN461 directly addresses this bottleneck. Key supply and performance advantages: - Proven in vivo anti-tumor activity in glioblastoma (GBM), gastric cancer, and sarcoma xenograft models. - Robust, scalable synthesis ensures consistent quality for chronic dosing or large-scale animal studies. - >98% purity with reliable global shipping, making it a practical, shelf-stable tool for long-term research programs.

Molecular Formula C25H34N4O6
Molecular Weight 486.6 g/mol
Cat. No. B12368482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSEN461
Molecular FormulaC25H34N4O6
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CC3CCC(CC3)C(=O)N4CCN(CC4)C(=O)COC
InChIInChI=1S/C25H34N4O6/c1-26-21-9-8-19(35-3)14-20(21)24(32)29(25(26)33)15-17-4-6-18(7-5-17)23(31)28-12-10-27(11-13-28)22(30)16-34-2/h8-9,14,17-18H,4-7,10-13,15-16H2,1-3H3
InChIKeyCYIHQUXKBWFESS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SEN461: Lead-Optimized Wnt Inhibitor


The compound 6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione, designated as SEN461, is a synthetic, small-molecule inhibitor of the canonical Wnt signaling pathway [1]. Belonging to the quinazoline-2,4-dione class, it functions mechanistically by stabilizing Axin, a key component of the β-catenin destruction complex, thereby reducing β-catenin levels and inhibiting downstream transcriptional activity [2]. Identified through a lead optimization campaign, SEN461 was selected from a series of analogs for its significantly improved drug-like properties and in vivo efficacy compared to the initial screening hit [1].

SEN461: Unique Among Quinazoline-2,4-diones


Simple substitution within the quinazoline-2,4-dione class is not supported by empirical data. While the parent scaffold provides a framework for Wnt pathway inhibition, the precise arrangement of substituents is critical for both target engagement and pharmacological properties. As demonstrated in the primary lead optimization study, the initial hit compound (compound 1) exhibited poor physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties, rendering it unsuitable for in vivo studies [1]. In stark contrast, SEN461, which is the product of a focused medicinal chemistry effort, demonstrates a substantially improved ADME profile and good oral bioavailability, which are prerequisites for its demonstrated in vivo anti-tumor activity [1]. Furthermore, even among structurally close analogs, biological activity is not guaranteed; a related compound, SEN973, was found to be completely inactive in the same assays where SEN461 displayed potent inhibition [2].

SEN461: Evidence-Based Comparison with Analogs


Differential Wnt Pathway Inhibition

SEN461 is a potent inhibitor of Wnt signaling, whereas the structurally related analog SEN973 (Figure 2 in the source publication) is completely inactive. This stark difference highlights the critical importance of specific structural moieties in SEN461 for target engagement [1].

Wnt Signaling Reporter Gene Assay Structural Activity Relationship (SAR)

ADME & Solubility Optimization

The lead optimization campaign that yielded SEN461 was driven by the need to overcome the poor drug-like properties of the initial hit compound 1. SEN461 was specifically selected for its vastly improved in vitro ADME profile, which includes enhanced solubility and metabolic stability, enabling subsequent in vivo studies [1].

ADME Drug Metabolism Pharmacokinetics Solubility

In Vivo Xenograft Tumor Efficacy

Unlike earlier hits in its series, SEN461 has proven in vivo activity. It significantly inhibits tumor growth in subcutaneous xenograft models of glioblastoma (DBTRG), gastric cancer, and sarcoma when administered orally [1]. This demonstrates that the compound achieves the necessary exposure and target engagement in a living system to produce a therapeutic effect.

In Vivo Pharmacology Xenograft Model Glioblastoma Sarcoma Gastric Cancer

Scalable Synthesis & Large-Scale Production

A dedicated process development study established a practical and scalable nine-step route for the synthesis of SEN461, enabling the production of multihundred gram quantities [1]. Two scale-up campaigns successfully produced batches of 50 g and 500 g with high purity and yield, with a reported 42% overall yield during GMP synthesis [1]. This is a level of manufacturing maturity uncommon for research tool compounds and is often indicative of a compound that has advanced toward clinical development.

Process Chemistry Scale-Up Synthesis GMP

SEN461: Validated Research Applications


In Vivo Oncology Studies in Wnt-Driven Tumors

SEN461 is best suited as a positive control or tool compound for in vivo efficacy studies in preclinical oncology research. Its proven oral bioavailability and anti-tumor activity in glioblastoma, gastric cancer, and sarcoma xenograft models make it a robust agent for investigating the therapeutic potential of Wnt pathway inhibition in these specific cancer types [1].

Wnt/β-Catenin Signaling Studies

The compound serves as a potent and selective chemical probe for dissecting the canonical Wnt signaling pathway. Its validated mechanism of action, involving Axin stabilization and subsequent β-catenin degradation, provides a reliable tool for studying the downstream consequences of Wnt pathway modulation on gene expression and cellular phenotypes in Wnt-dependent cell lines [2].

Synthetic Lethality & Combination Screens

Given its defined mechanism and in vivo tolerability, SEN461 is an ideal candidate for combination studies. Researchers can use it to explore synthetic lethal interactions with other targeted therapies or standard-of-care chemotherapeutics in cancer cell lines and patient-derived xenograft (PDX) models that exhibit aberrant Wnt signaling [1].

Long-Term Toxicology & Large-Scale Pharmacology

The existence of a robust, scalable synthetic process for SEN461 addresses a common bottleneck in research: securing sufficient quantities of high-purity compound for long-term or large-scale in vivo studies. This makes SEN461 a practical choice for chronic dosing regimens or studies requiring large numbers of animals, where supply consistency and quality are paramount [3].

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